SET2 vs. HKC54: TRPV2 Antagonist Potency Comparison in HEK293T Cells
In a direct potency assessment, SET2 (IC₅₀ = 0.46 μM) is compared to the more recently reported antagonist HKC54 (IC₅₀ = 0.4 μM) [1][2]. While HKC54 shows a slightly improved IC₅₀, SET2 remains the benchmark chemical probe due to its extensive characterization in functional assays and in vivo pharmacokinetic studies, which are not yet established for HKC54 [1][3]. This balance of potency and validation supports SET2's utility in reproducible research.
| Evidence Dimension | TRPV2 Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.46 μM |
| Comparator Or Baseline | HKC54: 0.4 μM |
| Quantified Difference | HKC54 is 0.06 μM more potent (approximately 1.15-fold improvement) |
| Conditions | Electrophysiological and calcium fluorescence imaging assays in HEK293T cells |
Why This Matters
Potency is a primary selection criterion, but the depth of validation (including in vivo PK and functional assays) differentiates SET2 for rigorous, reproducible studies.
- [1] Chai H, et al. Structure-Based Discovery of a Subtype-Selective Inhibitor Targeting a Transient Receptor Potential Vanilloid Channel. J Med Chem. 2019;62(3):1373-1384. View Source
- [2] Kiely-Collins H, et al. Selective TRPV2 Antagonists Derived from the Natural Product Piperlongumine Inhibit Cancer Cell Migration and Metastasis. ACS Chem Biol. 2025. doi:10.1021/acschembio.5c00935 View Source
- [3] Dobesova M, et al. Pharmacokinetic analysis of selective TRPV2 inhibitor SET2 in rats. Sci Rep. 2025;15:32124. doi:10.1038/s41598-025-13891-7 View Source
